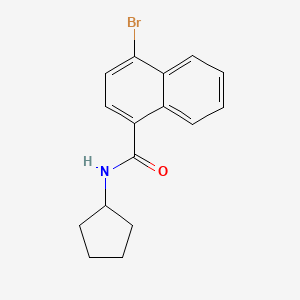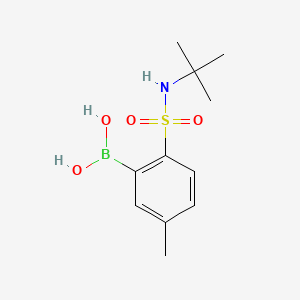
(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid (MBSBA) is an organoboron compound that is used in a variety of scientific research applications. It is a derivative of boric acid and has a wide range of applications in the fields of synthetic chemistry, biochemistry, and medicinal chemistry. MBSBA has been studied for its ability to act as a catalyst in various reactions, as well as its ability to modulate the activity of enzymes and other proteins.
Wissenschaftliche Forschungsanwendungen
Boronic Acid Drugs Design and Discovery
Boronic acids, including (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid, have gained significant attention in the pharmaceutical industry due to their incorporation into drug discovery efforts. These compounds have several desirable properties that enhance the potency and pharmacokinetics profile of drugs. The FDA and Health Canada have approved five boronic acid drugs, with three approvals in the last four years, highlighting the growing interest in this class of compounds for medicinal chemistry endeavors. The review explores the rationale behind the incorporation of boronic acids into drugs and the synthetic developments aimed at facilitating their addition into organic compounds (Plescia & Moitessier, 2020).
Role in Seawater Desalination
The relevance of boronic acids extends beyond pharmaceuticals into environmental applications, such as seawater desalination. Boron, often in the form of boric acid, presents a challenge in drinking water sourced from seawater desalination due to its persistence. Research on the removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes has increased, with studies systematically relating the physicochemical properties of boric acid to its rejection by NF/RO membranes. This highlights the potential for optimizing processes to enhance boron removal in desalination applications, addressing the environmental impact of boron in drinking water (Tu, Nghiem, & Chivas, 2010).
Carbonic Anhydrase Inhibitors
The enzyme carbonic anhydrase plays a crucial role in various physiological processes, and its inhibition has therapeutic implications in diseases like glaucoma and cancer. Boronic acids, including derivatives of this compound, have been identified as inhibitors of carbonic anhydrase. Structure-based drug design approaches have led to significant advances in understanding the factors that govern binding and selectivity for different isoforms of this enzyme. This research paves the way for the development of boronic acid-based inhibitors with potential therapeutic applications (Supuran, 2017).
Multitarget Compound Potential
Research on organoboron compounds like 2-Aminoethyldiphenyl borinate (2-APB) has revealed their multifaceted effects on the human body, acting as modulators of various physiological systems. This underscores the potential of boronic acid derivatives, including this compound, as multifunctional agents in drug development. Their ability to interact with ion channels and receptors suggests their utility in treating a range of disorders, from immune and cardiovascular diseases to neurodegenerative conditions (Rosalez et al., 2019).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
The compound, being a boronic acid derivative, is likely to interact with its targets through covalent bonding. The boron atom in boronic acids can form reversible covalent bonds with biological molecules, particularly those containing hydroxyl groups . This allows boronic acids to modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium complexes .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The ability of boronic acids to form covalent bonds with biological molecules can lead to modulation of various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they can undergo hydrolysis, particularly at physiological pH . Additionally, the presence of other reactive species in the environment could potentially interact with the compound and affect its action .
Eigenschaften
IUPAC Name |
[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYIPZEQVPQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716585 |
Source


|
| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183000-60-4 |
Source


|
| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
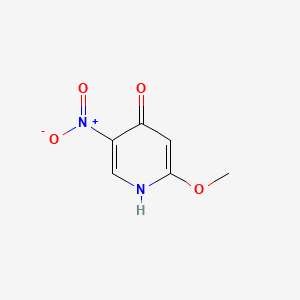
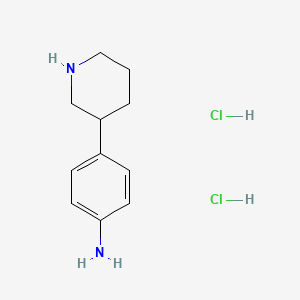


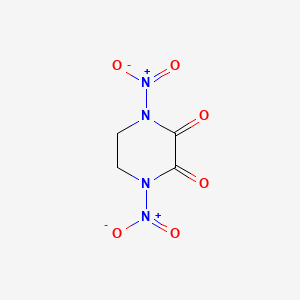

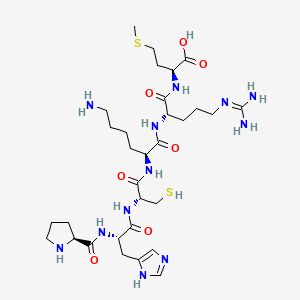
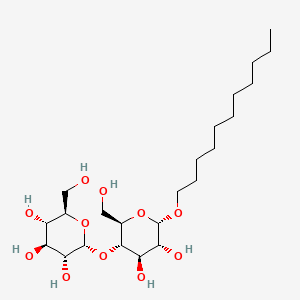
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
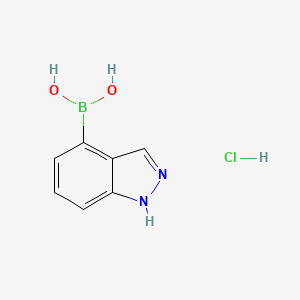
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)
